molecular formula C12H15ClO2 B7965770 4-(3-Chloro-2-methylphenyl)oxan-4-ol

4-(3-Chloro-2-methylphenyl)oxan-4-ol

Cat. No.: B7965770
M. Wt: 226.70 g/mol
InChI Key: OONSDWYRYSWIKC-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-methylphenyl)oxan-4-ol (CAS: 1468492-25-2) is a tetrahydropyran (oxane) derivative featuring a hydroxyl group at the 4-position of the oxane ring and a 3-chloro-2-methylphenyl substituent.

Properties

IUPAC Name

4-(3-chloro-2-methylphenyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-9-10(3-2-4-11(9)13)12(14)5-7-15-8-6-12/h2-4,14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONSDWYRYSWIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)C2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-2-methylphenyl)oxan-4-ol involves recombinant DNA technology. The gene encoding the monoclonal antibody is inserted into a suitable expression vector, which is then introduced into a host cell line, typically Chinese hamster ovary cells. The cells are cultured under specific conditions to promote the expression of the antibody. The culture medium is then harvested, and the antibody is purified using protein A affinity chromatography, followed by additional purification steps to ensure high purity and activity.

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. Bioreactors are used to culture the host cells, and the production process is optimized to maximize yield and maintain consistency. The purification process is also scaled up, with stringent quality control measures in place to ensure the final product meets regulatory standards.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chloro-2-methylphenyl)oxan-4-ol primarily undergoes binding reactions with its target antigen, CD38. This binding can trigger various immune responses, including antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity.

Common Reagents and Conditions: The primary reagent involved in the reaction is the CD38 antigen, which is present on the surface of target cells. The binding of this compound to CD38 occurs under physiological conditions, typically in the bloodstream or within the tumor microenvironment.

Major Products Formed: The major products formed from the binding reaction are immune complexes consisting of this compound bound to CD38. These complexes can then be recognized and destroyed by immune effector cells, leading to the elimination of the target cells.

Scientific Research Applications

4-(3-Chloro-2-methylphenyl)oxan-4-ol has a wide range of scientific research applications, particularly in the fields of oncology and immunology. It is being investigated for its potential to treat multiple myeloma, a type of blood cancer characterized by the proliferation of malignant plasma cells. Preclinical studies have shown that this compound can effectively target and kill multiple myeloma cells, and clinical trials are ongoing to evaluate its safety and efficacy in patients.

In addition to its use in cancer therapy, this compound is also being explored for its potential to treat other diseases characterized by the overexpression of CD38, such as chronic lymphocytic leukemia and certain autoimmune disorders. Its ability to modulate the immune system makes it a valuable tool for studying immune responses and developing new immunotherapies.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-methylphenyl)oxan-4-ol involves its binding to the CD38 antigen on the surface of target cells. CD38 is a transmembrane glycoprotein that plays a role in cell adhesion, signal transduction, and calcium signaling. By binding to CD38, this compound can inhibit these functions and trigger immune responses that lead to the destruction of the target cells.

One of the key pathways involved in the action of this compound is antibody-dependent cellular cytotoxicity. When this compound binds to CD38, it can recruit immune effector cells, such as natural killer cells, which recognize and kill the target cells. Another pathway is complement-dependent cytotoxicity, where the binding of this compound to CD38 activates the complement system, leading to the formation of membrane attack complexes that lyse the target cells.

Comparison with Similar Compounds

Structural Analogues in the Oxane Family

The following table summarizes key structural analogs of 4-(3-Chloro-2-methylphenyl)oxan-4-ol, highlighting variations in substituents and functional groups:

Compound Name CAS Number Substituents on Oxane Ring Aromatic Substituents Functional Group Molecular Formula Molecular Weight (g/mol)
This compound 1468492-25-2 4-OH 3-Cl, 2-Me (phenyl) Hydroxyl C₁₂H₁₅ClO₂ 226.70
4-(3-Chlorophenyl)oxan-4-amine HCl Not specified 4-NH₂ 3-Cl (phenyl) Amine (HCl salt) C₁₁H₁₅Cl₂NO 256.15
4-(2-Methoxyphenyl)oxan-4-amine HCl 1380300-27-5 4-NH₂ 2-MeO (phenyl) Amine (HCl salt) C₁₂H₁₈ClNO₂ 259.73
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol Not specified 3-OH, 4-CH₂OH None Hydroxyl C₆H₁₂O₃ 132.16

Key Observations :

  • Aromatic Substituent Effects : The 3-chloro-2-methylphenyl group in the target compound introduces steric hindrance and electron-withdrawing effects compared to simpler substituents like 2-methoxyphenyl or unmodified phenyl groups. This may influence reactivity in substitution or coupling reactions.

Halogenated Phenyl Derivatives

Compound Name CAS Number Substituents Functional Group Key Properties
3-Chloro-2-methylphenyl isothiocyanate 18967-44-7 3-Cl, 2-Me (phenyl) Isothiocyanate (-NCS) High reactivity in nucleophilic additions
4-Chloro-2-methylphenol Not specified 4-Cl, 2-Me (phenol) Hydroxyl (-OH) Environmental persistence, toxicity

Comparative Analysis :

  • Reactivity : The isothiocyanate group in 3-chloro-2-methylphenyl isothiocyanate enables facile synthesis of thioureas, contrasting with the hydroxyl group in this compound, which may participate in hydrogen bonding or esterification .
  • Environmental Stability: Chlorinated phenols like 4-chloro-2-methylphenol exhibit environmental persistence and bioaccumulation risks, suggesting that the oxane backbone in the target compound could mitigate such issues by altering degradation pathways .

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